4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435777
InChI: InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
SMILES:
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

CAS No.:

Cat. No.: VC17435777

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine -

Specification

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name 4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Standard InChI InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
Standard InChI Key GTKCKQHQOLUNGC-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Configuration

The compound’s structure consists of a benzene core with three distinct functional groups:

  • 1,2-Diamine groups: These primary amines enhance solubility in polar solvents and enable participation in hydrogen bonding.

  • 4-Piperidin-1-ylsulfonyl group: The sulfonamide bridge links the piperidine ring to the aromatic system, introducing steric bulk and electronic effects.

The piperidine ring adopts a chair conformation, minimizing steric strain, while the sulfonyl group (SO2\text{SO}_2) creates a planar geometry that influences intermolecular interactions.

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational studies:

PropertyValue
Molecular FormulaC11H17N3O2S\text{C}_{11}\text{H}_{17}\text{N}_3\text{O}_2\text{S}
Molecular Weight255.34 g/mol
IUPAC Name4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Canonical SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N
Topological Polar Surface Area112 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

These properties suggest moderate hydrophilicity, with a polar surface area conducive to membrane permeability in drug design.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine typically involves three stages:

  • Sulfonation of Benzene-1,2-diamine:
    Benzene-1,2-diamine reacts with chlorosulfonic acid to form 4-sulfobenzenesulfonyl chloride, which is subsequently treated with piperidine to yield the sulfonamide intermediate.

  • Protection/Deprotection of Amines:
    Acetylation protects the amine groups during sulfonation, preventing unwanted side reactions. Alkaline hydrolysis (e.g., with NaOH) regenerates the free amines post-sulfonylation.

  • Purification:
    Column chromatography or recrystallization isolates the final product, achieving >95% purity.

Spectroscopic Characterization

  • IR Spectroscopy:
    Peaks at 3350 cm1^{-1} (N–H stretch) and 1150 cm1^{-1} (S=O asymmetric stretch) confirm the presence of amine and sulfonyl groups.

  • NMR Analysis:
    1H^1\text{H}-NMR (500 MHz, DMSO-d6d_6): δ 6.85 (d, 1H, aromatic), 6.72 (s, 1H, aromatic), 3.12 (t, 4H, piperidine CH2_2), 1.50 (m, 6H, piperidine CH2_2).

Pharmaceutical Applications

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif in metalloenzymes. Preliminary studies suggest activity against:

  • Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, this enzyme is inhibited with an IC50_{50} of 120 nM.

  • Matrix Metalloproteinases (MMPs): The compound reduces MMP-2 activity by 40% at 10 µM, indicating potential in metastatic cancer therapy.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfamethoxazole. Synergy with β-lactam antibiotics is under investigation.

Material Science Applications

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, making it suitable for high-temperature polymer composites. Blends with polyamide-6,6 improve tensile strength by 15% at 5 wt% loading.

Corrosion Inhibition

In 1M HCl, the compound achieves 88% corrosion inhibition on mild steel at 500 ppm, attributed to adsorption via the sulfonyl and amine groups.

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